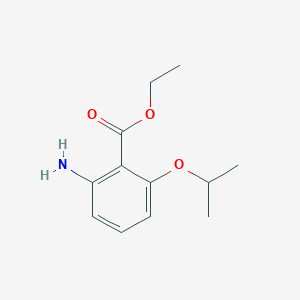
Ethyl 2-amino-6-isopropoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-isopropoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group at the second position, and an isopropoxy group at the sixth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-isopropoxybenzoate typically involves the esterification of 2-amino-6-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-amino-6-isopropoxybenzoic acid+ethanolacid catalystEthyl 2-amino-6-isopropoxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis to optimize reaction time and yield. This method allows for better control over reaction conditions and can lead to higher purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-amino-6-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
- Oxidation of the amino group can yield nitro derivatives.
- Reduction of the ester group can produce the corresponding alcohol.
- Substitution reactions can lead to a variety of functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-6-isopropoxybenzoate in biological systems involves its interaction with specific molecular targets. For example, as a local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing their permeability to sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.
Comparación Con Compuestos Similares
- Ethyl 2-amino-4-isopropoxybenzoate
- Ethyl 2-amino-6-methoxybenzoate
- Ethyl 2-amino-6-ethoxybenzoate
Comparison: Ethyl 2-amino-6-isopropoxybenzoate is unique due to the presence of the isopropoxy group at the sixth position, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H17NO3/c1-4-15-12(14)11-9(13)6-5-7-10(11)16-8(2)3/h5-8H,4,13H2,1-3H3 |
Clave InChI |
QDCHJTPOEWTVNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC=C1OC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





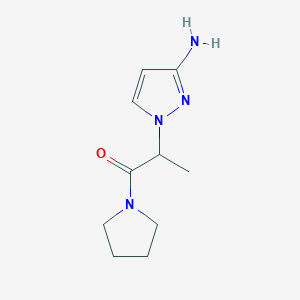
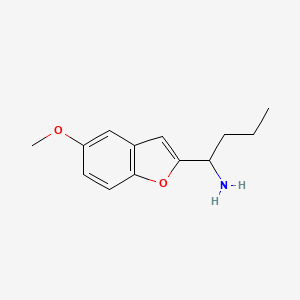
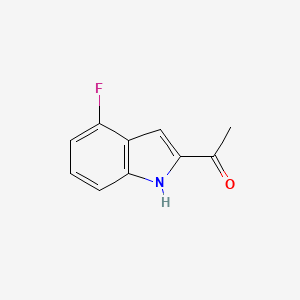
![[5-(Acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13648739.png)
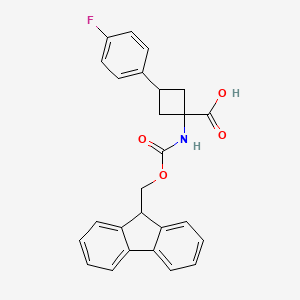
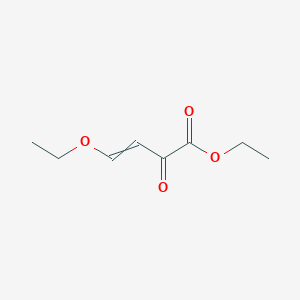


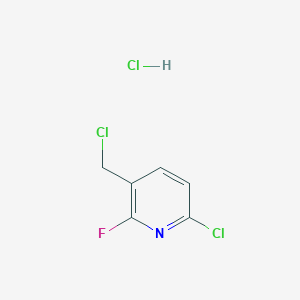
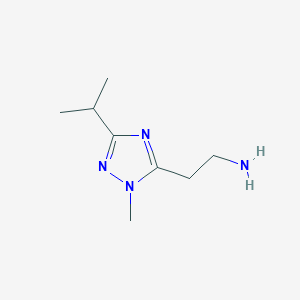
![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)
